molecular formula C22H20N2O4S B2423774 2,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921897-84-9

2,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2423774
CAS No.: 921897-84-9
M. Wt: 408.47
InChI Key: KTLSHBVGXWLQQV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its source or synthesis .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield .


Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions .


Physical and Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Photodynamic Therapy Applications

  • Pişkin, Canpolat, and Öztürk (2020) explored the use of a zinc phthalocyanine derivative, substituted with benzenesulfonamide groups, for photodynamic therapy (PDT) in cancer treatment. The compound demonstrated promising fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation, making it a potential candidate for Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Properties

  • Sojitra et al. (2016) synthesized new benzenesulfonamide derivatives and investigated their in vitro antimicrobial activities. These compounds displayed potent activity against bacteria, indicating their potential use in antimicrobial applications (Sojitra et al., 2016).

Nonlinear Optical Properties

  • Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids. They investigated their nonlinear optical (NLO) properties and found that one compound, in particular, showed potential for NLO applications (Almansour et al., 2016).

Catalytic Applications

  • Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, yielding chiral derivatives with high yields and enantioselectivities. This method opens avenues for the synthesis of optically active compounds (Munck et al., 2017).

Environmental and Human Exposure Studies

  • Maceira, Marcé, and Borrull (2018) developed a method to detect benzenesulfonamide derivatives in outdoor air samples, assessing human exposure and health risks. This study highlights the environmental prevalence and potential human exposure to these compounds (Maceira, Marcé, & Borrull, 2018).

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact .

Properties

IUPAC Name

2,4-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-13-5-9-21(15(3)10-13)29(26,27)24-16-6-8-19-17(12-16)22(25)23-18-11-14(2)4-7-20(18)28-19/h4-12,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLSHBVGXWLQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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